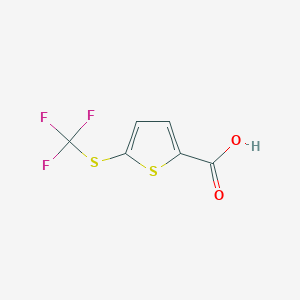

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

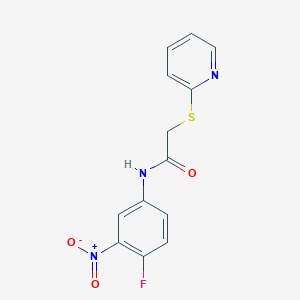

“5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 2168359-70-2 . It has a molecular weight of 228.22 . The IUPAC name for this compound is 5-((trifluoromethyl)thio)thiophene-2-carboxylic acid .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid”, often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . Attached to this ring is a carboxylic acid group and a trifluoromethylsulfanyl group .Physical And Chemical Properties Analysis

“5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid” is a solid at room temperature . It should be stored at temperatures below -10°C .科学的研究の応用

Catalytic Applications

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid and related compounds have been studied for their catalytic applications. For example, trifluoromethanesulfonic acid, a related compound, has shown effectiveness as a catalyst in cyclisations, aiding in the formation of complex polycyclic systems (Haskins & Knight, 2002). Additionally, scandium trifluoromethanesulfonate, another related compound, has been utilized as an extremely active Lewis acid catalyst in acylation reactions, proving particularly effective in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Polymer Synthesis and Characterization

Compounds like 5-(trifluoromethylsulfanyl)thiophene-2-carboxylic acid have been employed in the synthesis of novel polymers. For instance, aromatic thiophene-containing diamines, including derivatives of thiophene-2-carboxylic acid, were used to synthesize polyimides with good thermal, mechanical, and optical properties (Fukuzaki, Higashihara, Ando, & Ueda, 2010).

Organic Synthesis and Modifications

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid and related compounds have a significant role in organic synthesis. For instance, palladium-catalyzed reactions have been used for direct arylation of thiophenes bearing SO2R substituents at C3 (Bheeter, Bera, & Doucet, 2013). Additionally, the study of the metabolic stability of 5-(trifluoroacetyl)thiophene-2-carboxamides, a closely related class of compounds, has led to the development of more stable class II histone deacetylase inhibitors (Scarpelli et al., 2008).

Safety and Hazards

将来の方向性

Thiophene derivatives, including “5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid”, have potential applications in various fields due to their unique properties . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Future research may focus on exploring these applications further and developing new synthesis methods for thiophene derivatives.

特性

IUPAC Name |

5-(trifluoromethylsulfanyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S2/c7-6(8,9)13-4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIUSASMVFFTFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)SC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2861618.png)

![4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2861620.png)

![3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one](/img/structure/B2861622.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2861624.png)

![Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861625.png)

![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)

![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)